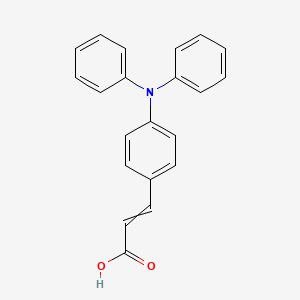

4-(Diphenylamino)cinnamic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25069-29-8 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(E)-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C21H17NO2/c23-21(24)16-13-17-11-14-20(15-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16H,(H,23,24)/b16-13+ |

InChI Key |

TUXUJVDBDXGHMS-DTQAZKPQSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |

Other CAS No. |

25069-29-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of 4 Diphenylamino Cinnamic Acid

Established Synthetic Pathways to the 4-(Diphenylamino)cinnamic Acid Core

The construction of the this compound molecule is a multi-step process that typically involves the initial synthesis of a key precursor, the diphenylaminoaryl moiety, followed by the introduction of the cinnamic acid scaffold.

Synthesis of the Diphenylaminoaryl Precursor

The most common and crucial precursor for the synthesis of this compound is 4-(diphenylamino)benzaldehyde (B1293675). The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of triphenylamine (B166846) to produce this aldehyde. This reaction introduces a formyl group (-CHO) onto the para position of one of the phenyl rings of triphenylamine.

The reaction typically involves treating triphenylamine with a formylating agent, which is a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). beilstein-journals.orgresearchgate.net The reaction is usually carried out by cooling the DMF and slowly adding POCl₃, followed by the addition of triphenylamine. The mixture is then heated to facilitate the reaction. beilstein-journals.org Upon completion, the reaction mixture is poured into ice water and neutralized, often with sodium acetate, to precipitate the product. beilstein-journals.orgresearchgate.net The crude 4-(diphenylamino)benzaldehyde can then be purified by recrystallization from a suitable solvent like methanol, yielding a light yellow solid. beilstein-journals.org

Table 1: Synthesis of 4-(Diphenylamino)benzaldehyde via Vilsmeier-Haack Reaction

| Reactants | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| Triphenylamine | Phosphorus oxychloride, Dimethylformamide | - | 0°C to 70°C, 5 hours | 73% | beilstein-journals.org |

| Triphenylamine | Phosphorus oxychloride, Dimethylformamide | - | <10°C to 100°C, 1 hour | 78% | researchgate.net |

| Triphenylamine | Phosphorus oxychloride, Dimethylformamide | - | Ice water cooling to 95°C, 5 hours | 81% |

Approaches for the Introduction of the Cinnamic Acid Scaffold

With the 4-(diphenylamino)benzaldehyde precursor in hand, the subsequent step involves the introduction of the propenoic acid side chain to form the cinnamic acid structure. Two primary and powerful carbon-carbon bond-forming reactions are predominantly utilized for this transformation: the Knoevenagel condensation and the Heck reaction.

Knoevenagel Condensation:

The Knoevenagel condensation is a classic and highly effective method for the synthesis of cinnamic acids. nict.edu.ngbepls.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. researchgate.netnict.edu.ng For the synthesis of this compound, 4-(diphenylamino)benzaldehyde is reacted with malonic acid.

The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270), often in a solvent such as ethanol (B145695) or toluene. bepls.comnih.gov The initial condensation product is a dicarboxylic acid which readily undergoes decarboxylation upon heating to yield the final α,β-unsaturated carboxylic acid. semanticscholar.org Greener synthetic approaches have also been developed, utilizing catalysts like proline in ethanol or even water as a solvent under microwave irradiation with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.govsemanticscholar.org

Table 2: Knoevenagel Condensation for the Synthesis of Cinnamic Acid Derivatives

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Key Features | Reference |

| Aromatic Aldehydes | Malonic Acid | Piperidine/Pyridine | Traditional method, often requires heating | bepls.com |

| Aromatic Aldehydes | Malonic Acid | Proline/Ethanol | Greener, sustainable approach | nih.gov |

| Aromatic Aldehydes | Malonic Acid | TBAB/K₂CO₃/Water (Microwave) | Rapid, eco-friendly, high yield | semanticscholar.org |

| 4-(Diphenylamino)benzaldehyde | Thiazolidine-5-one derivatives | Piperidine/Ethanol | Demonstrates reactivity of the aldehyde | bepls.com |

Heck Reaction:

The Heck reaction provides an alternative and powerful route to cinnamic acid derivatives. mdpi.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an alkene in the presence of a base. mdpi.comorganic-chemistry.org To synthesize this compound via this method, a halo-substituted N,N-diphenylaniline, such as 4-iodo-N,N-diphenylaniline or 4-bromo-N,N-diphenylaniline, is coupled with acrylic acid or its esters.

The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate, often with a phosphine (B1218219) ligand to stabilize the catalyst. mdpi.com A base, such as triethylamine (B128534), is required to neutralize the hydrogen halide formed during the reaction. The Heck reaction generally exhibits high trans selectivity, leading predominantly to the (E)-isomer of the cinnamic acid derivative. organic-chemistry.org

Table 3: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Reference |

| Aryl Bromide | Acrylic Acid | PS-PdO Nanoparticles | Various bases | Water | researchgate.net |

| Iodobenzene | Acrylic Acid | Pd(OAc)₂ | Et₃N | Acetonitrile | |

| Aryl Halides | Acrylates | Palladacycles | Bu₃N | Toluene | uwindsor.ca |

Advanced Derivatization Techniques for Structural Modification

The versatility of this compound as a molecular scaffold stems from the ability to chemically modify its structure at several key positions. These modifications allow for the fine-tuning of its electronic, optical, and biological properties.

Controlled Functionalization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amidation reactions.

Esterification:

Ester derivatives of cinnamic acids are readily synthesized through several methods. The classical Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tjpr.org This method is effective for simple alcohols. For more sensitive substrates or to achieve higher yields, coupling agents can be employed. A convenient procedure for the direct esterification of cinnamic acids with phenols uses a heteropolyacid catalyst, offering an environmentally friendly and high-yielding alternative. researchgate.netarkat-usa.org

Table 4: Esterification of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Alcohol/Phenol | Reagents/Catalyst | Reaction Conditions | Reference |

| trans-Cinnamic Acid | Various Alcohols | H₂SO₄ (catalyst) | Reflux | tjpr.org |

| Cinnamic Acids | Phenols, 2-(N-Phthalimido)ethanol | H₆P₂W₁₈O₆₂·24H₂O | Solvent-free or Toluene | researchgate.netarkat-usa.org |

Amidation:

The synthesis of cinnamic acid amides can be achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. beilstein-journals.organalis.com.my Common activating agents include thionyl chloride or oxalyl chloride to form the corresponding cinnamoyl chloride, which then readily reacts with the amine. nih.gov Alternatively, a variety of coupling reagents can be used for direct amidation, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP). analis.com.my These methods offer mild reaction conditions and broad substrate scope. beilstein-journals.org

Table 5: Amidation of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Amine | Coupling Reagent/Method | Solvent | Reference |

| Cinnamic Acids | Primary Amines | Infrared light | Solvent-free | scirp.org |

| Cinnamic Acid | p-Anisidine | EDC·HCl | Anhydrous THF | analis.com.my |

| Cinnamic Acid | Various Amines | Oxalyl Chloride/DMF | CH₂Cl₂ | nih.gov |

| Cinnamic Acids | Various Amines | TCCA/PPh₃ (Ultrasound) | - | beilstein-journals.org |

Systematic Introduction of Substituents on the Aromatic Rings

The introduction of substituents onto the phenyl rings of the diphenylamino group or the cinnamoyl phenyl ring can significantly alter the properties of this compound. This can be achieved either by starting with pre-functionalized precursors or by direct functionalization of the final molecule.

For instance, substituted 4-(diphenylamino)benzaldehydes can be synthesized and then carried through the Knoevenagel or Heck reaction to produce the corresponding substituted cinnamic acids. Alternatively, electrophilic aromatic substitution reactions could potentially be used to introduce functional groups onto the electron-rich diphenylamino moiety, although regioselectivity might be a challenge. The synthesis of hybrid molecules by coupling substituted cinnamic acids with other heterocyclic structures, such as 2-quinolone derivatives, has also been reported, demonstrating a modular approach to creating complex derivatives. nih.gov

Stereochemical Control and Isomerization Pathways

The double bond in the cinnamic acid scaffold can exist as either the (E) or (Z) isomer. The Knoevenagel condensation typically leads to the thermodynamically more stable (E)-isomer. rsc.org However, the stereochemical outcome can be influenced by the reaction conditions and the nature of the reactants and catalyst. rsc.org

The isomerization of the more common (E)-isomer to the less stable (Z)-isomer is a topic of significant interest, as the different isomers can exhibit distinct biological activities and photophysical properties. beilstein-journals.org Photoisomerization is a common method to achieve E/Z isomerization. chinesechemsoc.orgacs.orgrsc.org This can be accomplished by irradiating a solution of the (E)-isomer with UV light, sometimes in the presence of a photosensitizer. acs.org Metal-catalyzed isomerization methods have also been developed. For instance, copper-catalyzed E-to-Z isomerization of cinnamamides under blue LED irradiation has been reported. beilstein-journals.org The selective synthesis and separation of these isomers are crucial for structure-activity relationship studies.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, several methodologies align with these principles, offering alternatives to traditional synthetic routes that may involve harsh reagents and generate significant waste. These approaches primarily focus on the use of greener solvents, alternative energy sources like microwave and ultrasound, and biocatalysis.

A key precursor for the synthesis of this compound is 4-(diphenylamino)benzaldehyde. Greener methods for the synthesis of this aldehyde are also of significant interest. One established method for the formylation of triphenylamine to yield 4-(diphenylamino)benzaldehyde is the Vilsmeier-Haack reaction. chemicalbook.comyildiz.edu.tr While effective, this reaction traditionally uses phosphorus oxychloride and dimethylformamide, which present environmental and safety concerns. Research into greener alternatives for Vilsmeier-Haack and other formylation reactions is an active area.

Once 4-(diphenylamino)benzaldehyde is obtained, the most common and direct route to this compound is through the Knoevenagel condensation with malonic acid. Green chemistry principles can be effectively applied to this key reaction.

Solvent-Free and Alternative Catalyst Systems for Knoevenagel Condensation

Traditional Knoevenagel condensations often utilize toxic solvents like pyridine and catalysts such as piperidine. nih.govtue.nlrsc.org Green alternatives focus on eliminating these hazardous substances. Solvent-free, or solid-state, reactions represent a significant improvement, reducing waste and often leading to simpler purification procedures.

Research has demonstrated that the Knoevenagel condensation of various benzaldehydes with malonic acid can be efficiently carried out under solvent-free conditions using environmentally benign catalysts. tue.nl For instance, ammonium (B1175870) bicarbonate has been used as a catalyst, which decomposes to ammonia (B1221849) and carbon dioxide, leaving no harmful residues. tue.nl This approach has been shown to be effective for a range of substituted benzaldehydes, suggesting its potential applicability to 4-(diphenylamino)benzaldehyde. tue.nl Another approach involves the use of triethylamine as a safer base surrogate for pyridine in a less hazardous solvent like toluene. rsc.org

Furthermore, the use of proline as an organocatalyst in ethanol, a green solvent, has been successfully employed for the Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes with malonic acid. nih.gov This method offers good to high yields and avoids the use of toxic reagents. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. This technique can be applied to the synthesis of cinnamic acid derivatives.

A notable example is the green synthesis of ethyl (E)-3-(4-(diphenylamino)phenyl)acrylate, the ethyl ester of this compound. This compound was prepared via a Horner-Wadsworth-Emmons reaction using 4-(diphenylamino)benzaldehyde and triethyl phosphonoacetate under microwave irradiation at 140 °C for 20 minutes, with potassium carbonate as the base and ethanol as the solvent, achieving a 76% yield. nih.gov This demonstrates the feasibility of using microwave energy for the efficient synthesis of the 4-(diphenylamino)cinnamate scaffold.

General microwave-assisted protocols for the Knoevenagel condensation of various aryl aldehydes with malonic acid have also been developed, some under solvent-free conditions using polyphosphate ester (PPE) as a mediator and catalyst. researchgate.net A Chinese patent describes a microwave synthesis method for cinnamic acid derivatives from phenylacetylene (B144264) derivatives and hydrocyanic acid using a CuCl₂ catalyst, highlighting the versatility of microwave technology in this area. google.com

Ultrasonic-Assisted Synthesis

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and the biodegradable nature of the catalysts. While a direct biocatalytic synthesis of this compound from simple precursors is not yet established, related enzymatic transformations point towards future possibilities.

The following table summarizes some of the green chemistry approaches applicable to the synthesis of this compound and its derivatives, based on published research for analogous compounds.

| Product | Reactants | Catalyst/Reagent | Solvent | Energy Source | Reaction Time | Yield | Reference |

| Ethyl (E)-3-(4-(diphenylamino)phenyl)acrylate | 4-(Diphenylamino)benzaldehyde, Triethyl phosphonoacetate | Potassium Carbonate | Ethanol | Microwave | 20 min | 76% | nih.gov |

| Substituted Cinnamic Acids (General) | Aromatic Aldehyde, Malonic Acid | Ammonium Bicarbonate | Solvent-Free | Conventional Heating | 2 h | Good to Excellent | tue.nl |

| Substituted Cinnamic Acids (General) | Aromatic Aldehyde, Malonic Acid | Proline | Ethanol | Conventional Heating | 4 h | 60-80% | nih.gov |

| Substituted Cinnamic Acids (General) | Aryl Aldehyde, Malonic Acid | Polyphosphate Ester (PPE) | Solvent-Free | Microwave | Not specified | High | researchgate.net |

| 4-(Diphenylamino)benzaldehyde | Triphenylamine, Phosphorus oxychloride, Dimethylformamide | - | - | Conventional Heating | 5 h | 73% | chemicalbook.com |

Elucidating the Photophysical Properties of 4 Diphenylamino Cinnamic Acid

Electronic Absorption Characteristics and Ground State Properties

The interaction of 4-(Diphenylamino)cinnamic acid with light and its ground state properties are fundamentally influenced by the surrounding solvent medium. The electronic absorption spectra provide crucial insights into these interactions.

Analysis of Absorption Spectra in Varied Solvents

The ultraviolet-visible (UV-Vis) absorption spectra of this compound are characterized by strong absorption bands corresponding to π-π* electronic transitions within the conjugated system. The position and intensity of these bands are highly sensitive to the solvent environment. In nonpolar solvents, the absorption spectrum typically shows a well-defined peak at a shorter wavelength. As the solvent polarity increases, a noticeable shift in the absorption maximum is observed. This behavior is indicative of the charge transfer character of the electronic transition.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| Dioxane | 2.2 | ~380 |

| Chloroform | 4.8 | ~385 |

| Tetrahydrofuran (THF) | 7.6 | ~390 |

| Acetonitrile | 37.5 | ~395 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | ~400 |

Note: The data in this table is illustrative and based on typical trends for similar donor-acceptor cinnamic acid derivatives.

Solvatochromic Shifts and Their Correlation with Solvent Polarity

The observed shift in the absorption maximum (λmax) with changing solvent polarity is a phenomenon known as solvatochromism. For this compound, a positive solvatochromism (bathochromic or red shift) is typically observed in the absorption spectra, where the λmax shifts to longer wavelengths as the solvent polarity increases. This red shift indicates that the excited state is more polar than the ground state and is thus more stabilized by polar solvents.

The relationship between the solvatochromic shift and solvent polarity can be analyzed using various solvent polarity scales, such as the Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability. The positive slope in such a plot for this compound would confirm the increase in the dipole moment upon excitation.

Impact of Molecular Conformation on Absorption Profiles

The ground-state conformation of this compound, particularly the dihedral angle between the diphenylamino donor and the cinnamic acid acceptor, plays a crucial role in determining its absorption profile. A more planar conformation allows for better overlap of the π-orbitals, leading to a more extended conjugation and a red-shifted absorption maximum with higher molar absorptivity. Conversely, a more twisted conformation would disrupt the π-conjugation, resulting in a blue-shifted absorption with reduced intensity. The flexibility of the single bond connecting the donor and acceptor moieties means that in solution, an equilibrium of different conformations may exist, which can lead to a broadening of the absorption bands.

Fluorescence Emission Spectroscopy and Excited State Dynamics

Upon photoexcitation, this compound exhibits complex excited-state dynamics, including the fascinating phenomenon of dual fluorescence, which is intricately linked to intramolecular charge transfer processes.

Investigation of Dual Fluorescence Phenomena

In moderately polar to highly polar solvents, this compound can exhibit dual fluorescence, meaning it displays two distinct emission bands. One band, appearing at a shorter wavelength, is attributed to the emission from a locally excited (LE) state. The second band, which is significantly red-shifted, originates from a different excited state, often a Twisted Intramolecular Charge Transfer (TICT) state. The relative intensities of these two bands are highly dependent on the solvent polarity, viscosity, and temperature. In nonpolar solvents, typically only the LE emission is observed. As the solvent polarity increases, the intensity of the red-shifted band grows, often at the expense of the LE emission.

Mechanistic Studies of Twisted Intramolecular Charge Transfer (TICT) in Donor-Acceptor Cinnamic Acid Systems

The phenomenon of dual fluorescence in molecules like this compound is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, upon photoexcitation to the Franck-Condon LE state, the molecule can undergo a conformational relaxation in the excited state. This involves the rotation around the single bond connecting the diphenylamino donor and the cinnamic acid acceptor.

This torsional motion leads to a perpendicular (or near-perpendicular) arrangement of the donor and acceptor groups. In this twisted geometry, the electronic coupling between the donor and acceptor is minimized, facilitating a full electron transfer from the donor to the acceptor. This results in the formation of a highly polar, charge-separated TICT state. The TICT state is lower in energy than the LE state in polar solvents due to strong stabilization by the solvent molecules. Emission from this stabilized TICT state is responsible for the observed red-shifted fluorescence band. In contrast, in nonpolar solvents, the energetic barrier to form the TICT state is higher, and the state itself is not sufficiently stabilized, so emission occurs predominantly from the LE state.

Picosecond and Femtosecond Time-Resolved Fluorescence Measurements

Time-resolved fluorescence spectroscopy offers a window into the ultrafast events that govern the excited-state lifetime of this compound derivatives. These measurements are crucial for identifying transient species and understanding the kinetics of their formation and decay.

In a study of 5-[4-(diphenylamino)phenyl]thiophene-2-cyanoacrylic acid, time-resolved fluorescence was measured using both a streak camera setup and time-correlated single photon counting (TCSPC). acs.org These techniques revealed multi-exponential decay kinetics, indicative of complex excited-state processes. In dilute solutions of dimethyl sulfoxide (DMSO), a polar solvent, the emission at 550 nm, attributed to the intramolecular charge transfer (ICT) state, exhibited two distinct lifetime components of approximately 300 picoseconds and 1.4 nanoseconds. acs.org

The shorter lifetime component, in the range of 200–300 ps, is assigned to the decay of a red-shifted emission from a twisted intramolecular charge transfer (TICT) state. acs.org The formation of this TICT state, where the diphenylamino donor group twists relative to the plane of the acceptor moiety, provides a non-radiative decay pathway that competes with fluorescence from the initially formed ICT state.

At higher concentrations, the emission spectrum is dominated by the TICT band, centered around 650 nm. acs.org Global fitting of the time-resolved data at these higher concentrations yielded two lifetimes: a very fast component of approximately 3 ps, which is attributed to solvent relaxation dynamics, and a longer component of 175 ps, corresponding to the decay of the TICT state. acs.org This concentration-dependent behavior suggests that intermolecular interactions may play a role in promoting the formation or stabilization of the TICT state.

Table 1: Time-Resolved Fluorescence Lifetime Data for 5-[4-(diphenylamino)phenyl]thiophene-2-cyanoacrylic acid in DMSO

| Concentration | Emission Wavelength (nm) | Lifetime Component 1 (ps) | Lifetime Component 2 (ns) | Assignment |

| Dilute | 550 | ~300 | 1.4 | ICT and TICT decay |

| High | 650 | ~3 | 0.175 | Solvent relaxation and TICT decay |

Environmental and Perturbation Effects on Photophysical Processes

The photophysical behavior of this compound is highly sensitive to its immediate environment. Factors such as solvent viscosity, temperature, proton concentration, and the presence of organized media can significantly influence the pathways of excited-state relaxation.

While specific studies on the effect of solvent viscosity and temperature on this compound are not available, the behavior of analogous twisted intramolecular charge transfer (TICT) compounds provides a strong basis for prediction. For molecules that undergo significant geometry changes in the excited state, such as the twisting of the diphenylamino group, both solvent viscosity and temperature are expected to play crucial roles.

An increase in solvent viscosity would hinder the rotational motion required for the formation of the TICT state. This would likely lead to a decrease in the rate of TICT formation, resulting in a longer fluorescence lifetime and a higher quantum yield of the locally excited or ICT state emission. Conversely, the emission from the TICT state would be diminished.

The carboxylic acid moiety in this compound introduces pH sensitivity to its photophysical properties. Protonation and deprotonation of this group can alter the electronic distribution within the molecule, thereby affecting the energies of the ground and excited states, as well as the pathways for their deactivation.

In its deprotonated (carboxylate) form, the electron-withdrawing strength of the acceptor group is reduced. This would likely lead to a blue shift in the intramolecular charge transfer absorption and emission bands. The excited state dynamics would also be affected, potentially altering the driving force for TICT formation.

Conversely, protonation of the diphenylamino group, which can occur in strongly acidic conditions, would eliminate its electron-donating character. This would fundamentally change the nature of the electronic transitions, likely inhibiting the formation of a charge-transfer state and leading to fluorescence characteristic of a more localized electronic excitation.

The incorporation of this compound into organized media such as micelles or cyclodextrins can profoundly impact its photophysical properties due to the change in the microenvironment and the imposition of spatial constraints.

When encapsulated within the hydrophobic core of a micelle, the molecule is shielded from the bulk aqueous phase. This nonpolar and restricted environment can inhibit the formation of the highly polar TICT state, which is destabilized in nonpolar media. As a result, an enhancement of the fluorescence from the locally excited or ICT state would be expected, along with an increase in the fluorescence lifetime.

Similarly, inclusion within the cavity of a cyclodextrin (B1172386) molecule imposes steric constraints on the twisting motion of the diphenylamino group. This confinement can hinder or completely block the formation of the TICT state. Consequently, the non-radiative decay pathway through the TICT state would be suppressed, leading to a significant increase in the fluorescence quantum yield and a longer fluorescence lifetime. The extent of this effect would depend on the size of the cyclodextrin cavity and the orientation of the guest molecule within it.

Table 2: Predicted Environmental Effects on the Photophysics of this compound

| Environment/Perturbation | Predicted Effect on TICT Formation | Predicted Effect on Fluorescence |

| Increased Solvent Viscosity | Hindered | Increased LE/ICT emission, decreased TICT emission |

| Increased Temperature | Facilitated | Decreased overall fluorescence quantum yield |

| Deprotonation (high pH) | Altered driving force | Blue shift in absorption and emission |

| Micellar Encapsulation | Inhibited | Enhanced LE/ICT fluorescence |

| Cyclodextrin Inclusion | Inhibited | Enhanced LE/ICT fluorescence, increased quantum yield |

Exploration of Nonlinear Optical Nlo Attributes of 4 Diphenylamino Cinnamic Acid

Second-Order Nonlinear Optical Response

Second-order NLO effects, such as second-harmonic generation (SHG), are characterized by the first molecular hyperpolarizability (β) and are foundational for technologies like frequency conversion and electro-optic modulation.

The magnitude of the second-order NLO response of a molecule is quantified by its first hyperpolarizability, β. The structure of 4-(Diphenylamino)cinnamic acid is intrinsically designed to enhance this property. The key components of its architecture are:

An Electron Donor Group: The diphenylamino group at one end of the molecule serves as a potent electron donor.

An Electron Acceptor Group: The carboxylic acid group at the opposite end functions as an electron acceptor.

A π-Conjugated System: The cinnamic acid backbone provides a conjugated bridge that facilitates efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an electric field, such as that from an intense laser.

This D-π-A framework leads to a significant difference between the ground-state and excited-state dipole moments, a crucial factor for a large β value. The efficiency of the charge transfer and, consequently, the magnitude of β, are sensitive to the strength of the donor and acceptor groups and the length and nature of the conjugated bridge. While the D-π-A structure of this compound strongly suggests a significant second-order NLO response, specific experimentally or theoretically determined values for its molecular hyperpolarizability (β) are not prominently available in current literature.

For a material to exhibit a macroscopic second-order NLO effect, it is not sufficient for the individual molecules to possess a large β. The bulk material must also be arranged in a non-centrosymmetric fashion. In a centrosymmetric crystal lattice, the NLO effects of individual molecules cancel each other out, resulting in a zero net second-order response.

Achieving a non-centrosymmetric arrangement is a significant challenge in crystal engineering. For molecules like this compound, which possess a large ground-state dipole moment, there is a strong tendency to crystallize in centrosymmetric pairs to minimize electrostatic energy. Strategies to overcome this include:

Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds, which can be used to guide the assembly of molecules into a desired non-centrosymmetric pattern.

Inclusion of Chiral Centers: Introducing chirality into the molecule can preclude crystallization in a centrosymmetric space group.

Co-crystallization: Combining the NLO molecule with other "inert" molecules can disrupt antiparallel packing and promote acentric structures.

The successful design of non-centrosymmetric architectures is essential to translate the molecular NLO properties of this compound into functional solid-state materials.

Third-Order Nonlinear Optical Response

Third-order NLO phenomena are dependent on the second molecular hyperpolarizability (γ) and include processes like two-photon absorption (TPA), saturated absorption (SA), and reverse saturated absorption (RSA). These effects are critical for applications such as optical limiting, 3D microfabrication, and bio-imaging.

Two-photon absorption is a process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is of great interest for various applications due to its intrinsic three-dimensional confinement and deeper penetration depth in scattering media.

While direct TPA data for this compound is scarce, studies on closely related derivatives provide valuable insight. For instance, research on 2-cyano-3-(4-(diphenylamino)phenyl) acrylic acid, a derivative featuring an additional cyano group, has demonstrated strong two-photon absorption and large TPA cross-sections. rsc.org The TPA cross-section (σ₂) is a measure of the TPA efficiency. Organometallic complexes involving this derivative have also been synthesized and show enhanced TPA properties, highlighting the potential of this molecular framework. rsc.org

Table 1: Two-Photon Absorption Data for a Derivative of this compound Note: The following data is for the derivative 2-cyano-3-(4-(diphenylamino)phenyl) acrylic acid and its complexes, not this compound itself.

| Compound | Maximum TPA Cross-Section (σ₂) [GM] | Measurement Conditions |

|---|---|---|

| 2-cyano-3-(4-(diphenylamino)phenyl) acrylic acid (Ligand) | Data indicates strong 2PA activity | Systematic studies performed rsc.org |

| Organooxotin Complex Z2 | Enhanced two-photon absorption compared to ligand | Systematic studies performed rsc.org |

| Organooxotin Complex Z3 | Larger 2PA cross-section per molecular weight compared to ligand | Systematic studies performed rsc.org |

Nonlinear absorption phenomena also include Saturated Absorption (SA) and Reverse Saturated Absorption (RSA).

Saturated Absorption (SA): This occurs when the ground state population is significantly depleted by an intense light beam, leading to a decrease in absorption (increased transmittance) as the light intensity increases.

Reverse Saturated Absorption (RSA): This is the opposite effect, where the absorption of a material increases with increasing light intensity. researchgate.net RSA typically occurs when the excited state has a larger absorption cross-section than the ground state. Materials exhibiting strong RSA are valuable for optical limiting applications, which protect sensitive optical sensors from damage by high-intensity laser pulses. researchgate.net

While molecules with extended π-conjugation and strong intramolecular charge transfer characteristics are candidates for exhibiting these behaviors, specific studies detailing SA or RSA in this compound are not currently available.

The Z-scan technique is a widely used and powerful experimental method for determining the magnitude and sign of third-order nonlinearities, including both nonlinear refraction and nonlinear absorption. ucf.eduucf.edu The technique's simplicity and the directness of its interpretation have made it a standard for NLO material characterization. ucf.edu

The experimental setup involves translating a sample along the propagation axis (the z-axis) of a focused laser beam and measuring the transmitted light through an aperture in the far field. newport.com

Closed-Aperture Z-scan: With a partially closed aperture, the measurement is sensitive to changes in the refractive index of the sample (nonlinear refraction). A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) nonlinearity, while a valley-peak signature indicates a positive (self-focusing) nonlinearity. ucf.edu

Open-Aperture Z-scan: By removing the aperture and collecting all the transmitted light, the measurement becomes sensitive only to nonlinear absorption processes. nih.gov A decrease in transmittance at the focal point indicates RSA or TPA, while an increase indicates SA.

The Z-scan method is the standard approach that would be employed to characterize the TPA, SA, or RSA properties of this compound and to determine its second hyperpolarizability (γ). taylorfrancis.com However, specific reports of Z-scan measurements performed on this compound are not found in the reviewed literature.

Reversible Nonlinear Optical Switching Mechanisms

The ability of a molecule to switch its NLO properties in response to external stimuli is a key feature for applications in optical data storage and processing. This switching typically involves a reversible change in the molecule's electronic structure, which in turn modulates its hyperpolarizability. For molecules designed with donor and acceptor groups, this often relates to altering the efficiency of intramolecular charge transfer (ICT).

Protonation and deprotonation of a molecule can be a powerful mechanism for controlling NLO responses. This process can significantly alter the electron-donating or electron-accepting nature of functional groups, thereby "switching" the NLO properties. In principle, the carboxylic acid moiety of this compound could be deprotonated or the amino group protonated, which would be expected to modulate its ICT characteristics. However, no specific studies or data have been published that investigate or quantify this effect for this compound.

A search for experimental data yielded no studies measuring the second- or third-order NLO properties (e.g., first hyperpolarizability, β, or second hyperpolarizability, γ) of this compound in its neutral versus its protonated or deprotonated states. Therefore, no data table can be generated to illustrate this switching behavior.

Beyond simple protonation, other external stimuli can be employed to achieve optical modulation. These stimuli provide different pathways to reversibly alter a molecule's structure and electronic properties.

pH: As an extension of protonation, changes in environmental pH can reversibly switch a molecule between its acid and conjugate base forms. For this compound, this would involve the carboxylate/carboxylic acid equilibrium. There are no published reports detailing the NLO response of this compound as a function of pH.

Redox: The diphenylamino group is known to be redox-active. Oxidation could, in theory, alter its electron-donating strength and thus modulate the NLO properties. However, no studies have been found that apply electrochemical or chemical redox stimuli to this compound to investigate NLO switching.

Light: The cinnamic acid backbone contains a carbon-carbon double bond, which could potentially undergo reversible cis-trans photoisomerization upon irradiation with light of a suitable wavelength. Such an isomerization would change the geometry and conjugation pathway of the molecule, likely leading to a change in its NLO response. This phenomenon is a known mechanism for photoswitching in other molecular systems. Despite this potential, no research has been published that explores the photo-induced NLO switching of this compound.

Due to the absence of specific research findings for this compound in the available literature, no data tables or detailed discussions of its NLO switching mechanisms can be provided.

Computational Chemistry and Theoretical Investigations of 4 Diphenylamino Cinnamic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-(Diphenylamino)cinnamic acid. These computational methods provide insights into the molecule's geometry and the distribution of its electrons, which are crucial for predicting its chemical behavior and photophysical properties.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Density.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For a molecule like this compound, DFT calculations would optimize bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. This process involves iterative calculations that minimize the electronic energy of the molecule. The resulting optimized geometry is a critical starting point for further computational studies.

Once the ground state geometry is established, DFT can be used to calculate the electron density distribution. This reveals which parts of the molecule are electron-rich and which are electron-poor, providing insights into its reactivity and intermolecular interactions. For this compound, one would expect a higher electron density around the diphenylamino group, which acts as an electron donor, and the carboxylic acid group, which is an electron acceptor.

A hypothetical data table for the optimized ground state geometry of this compound, as would be obtained from a DFT calculation, is presented below. Please note that these are representative values for illustrative purposes.

| Parameter | Value |

| Bond Length (C=C) | 1.34 Å |

| Bond Length (C-N) | 1.42 Å |

| Bond Angle (C-N-C) | 120° |

| Dihedral Angle (Phenyl-Vinyl) | 30° |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Energies and Transitions.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. This method calculates the energies of the molecule's excited states and the probabilities of electronic transitions between the ground state and these excited states. These calculations are essential for interpreting experimental absorption and emission spectra.

TDDFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is a measure of the intensity of the absorption. For a molecule with a donor-acceptor structure like this compound, the lowest energy electronic transition is often a charge-transfer transition, where an electron moves from the diphenylamino donor to the cinnamic acid acceptor upon photoexcitation.

A representative data table summarizing the results of a TDDFT calculation for the lowest excited states of this compound is shown below. These values are hypothetical.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S1 | 2.80 | 443 | 0.85 |

| S2 | 3.10 | 400 | 0.15 |

| S3 | 3.50 | 354 | 0.05 |

Theoretical Modeling of Intramolecular Charge Transfer Processes

The presence of both an electron-donating diphenylamino group and an electron-accepting cinnamic acid moiety suggests that this compound is likely to exhibit intramolecular charge transfer (ICT) upon photoexcitation. Theoretical modeling is crucial for elucidating the nature of this process.

Conformation Analysis of Excited States (e.g., Torsional Angles, Planarity).

The geometry of a molecule can change significantly in its excited state. For this compound, the torsional angles between the phenyl rings of the diphenylamino group and the cinnamic acid backbone are of particular interest. In the ground state, these rings are likely twisted to minimize steric hindrance. However, in the excited state, the molecule may become more planar to facilitate charge transfer.

Computational analysis of the excited state potential energy surface can reveal the preferred conformation in the excited state. This is often achieved by performing geometry optimizations at the excited state level using methods like TDDFT. Changes in key torsional angles upon excitation provide strong evidence for the occurrence of ICT. For instance, a decrease in the dihedral angle between the donor and acceptor moieties in the excited state would indicate a more planar geometry that favors charge separation.

Calculation of Ground and Excited State Dipole Moments.

A significant change in the dipole moment upon photoexcitation is a hallmark of intramolecular charge transfer. The dipole moment is a measure of the separation of positive and negative charges within a molecule. In the ground state of this compound, there is a certain dipole moment due to the inherent polarity of the molecule.

Upon photoexcitation and subsequent ICT, an electron moves from the diphenylamino group to the cinnamic acid group, leading to a much larger separation of charge and, consequently, a significantly larger dipole moment in the excited state. Computational methods can accurately calculate both the ground and excited state dipole moments. A large difference between these two values provides quantitative evidence for the charge-transfer character of the excited state.

A hypothetical comparison of the ground and excited state dipole moments for this compound is presented in the table below.

| State | Dipole Moment (Debye) |

| Ground State (S0) | 5 D |

| First Excited State (S1) | 20 D |

Simulation of Photophysical Dynamics and Reaction Pathways

While quantum chemical calculations provide a static picture of the ground and excited states, the simulation of photophysical dynamics allows for the exploration of the time-dependent processes that occur after light absorption. These simulations can track the motion of atoms and the evolution of the electronic structure on ultrafast timescales.

For this compound, such simulations could model the relaxation pathways of the excited state. This would involve investigating how the molecule dissipates the absorbed energy, which can occur through fluorescence (emission of light) or non-radiative decay pathways. These simulations can also explore potential photochemical reactions, such as isomerization around the carbon-carbon double bond of the cinnamic acid moiety.

By simulating these dynamic processes, researchers can gain a deeper understanding of the factors that govern the efficiency of fluorescence and the stability of the molecule in its excited state. These insights are crucial for the design of new molecules with tailored photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Molecular Dynamics Simulations for Solvent Relaxation and Environmental Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules in complex environments, such as solutions. mdpi.com For a solvated chromophore like this compound, MD simulations provide crucial insights into how the surrounding solvent molecules influence its structure, dynamics, and ultimately, its photophysical properties. These simulations model the system at an atomistic level, solving Newton's equations of motion for each atom and thereby tracking the trajectory of the molecule and solvent over time. mdpi.com

A key application of MD simulations for this compound is the study of solvent relaxation. Following photoexcitation, the molecule undergoes a significant change in its electronic distribution, typically leading to a larger dipole moment due to intramolecular charge transfer (ICT) from the diphenylamino donor to the cinnamic acid acceptor. The surrounding polar solvent molecules, initially oriented around the ground-state charge distribution, must reorient themselves to stabilize the new, highly polar excited state. This dynamic process, known as solvent relaxation, occurs on a picosecond timescale and directly impacts the emission properties of the chromophore. MD simulations can map the temporal evolution of the solvent shell, revealing the specific interactions (e.g., hydrogen bonding with the carboxylic acid group) that govern the relaxation dynamics. mdpi.com

Furthermore, environmental effects beyond simple solvation can be explored. By altering the composition of the simulated solvent box, one can study the impact of viscosity, polarity, and specific chemical interactions on the conformational freedom of the this compound molecule. nih.gov For instance, in viscous media, the torsional motions between the diphenylamino group and the cinnamic bridge may be hindered, affecting the efficiency of ICT and non-radiative decay pathways. Mixed-solvent simulations can also be employed to identify preferential solvation, where one solvent component may concentrate in specific regions around the solute molecule, influencing its energetic landscape. nih.gov

| Simulation Parameter | Typical Value/Condition | Purpose |

| System Composition | 1 molecule of this compound + ~2000 solvent molecules (e.g., water, THF, chloroform) | To model a dilute solution environment. |

| Force Field | AMBER, CHARMM, OPLS-AA | To define the potential energy and forces between atoms. |

| Simulation Time | 10-100 nanoseconds | To allow for sufficient sampling of solvent configurations and molecular conformations. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate conditions of constant temperature and pressure, mimicking laboratory experiments. |

| Temperature | 298 K (25 °C) | To simulate room temperature conditions. |

| Analysis | Radial Distribution Functions (RDFs), Solvent-Accessible Surface Area (SASA), Dipole Moment Fluctuations | To quantify solvent structure, accessibility of functional groups, and the dynamics of solvent-solute interactions. |

This table presents typical parameters for conducting MD simulations on a solvated organic chromophore like this compound. The specific values are illustrative and would be refined for a particular research question.

Potential Energy Surface Mapping for Non-Radiative Decay Pathways

For this compound, the PES of its first excited state (S₁) is of particular interest. Key non-radiative decay channels often involve transitions from the S₁ state to the ground state (S₀) via conical intersections (CIs) or to the triplet state (T₁) via intersystem crossing (ISC). nih.gov These transitions are most likely to occur at specific molecular geometries where the energy difference between the electronic states is minimal. libretexts.org

Computational methods, such as multireference configuration interaction (MRCI) or time-dependent density functional theory (TD-DFT), can be used to calculate the energies of the ground and excited states for various molecular geometries. researchgate.netrsc.org By systematically changing key coordinates, such as bond lengths, bond angles, and dihedral angles, a map of the PES can be constructed. uni-muenchen.de For this compound, critical coordinates for PES scanning include the twisting angle of the diphenylamino group and the isomerization around the ethylenic double bond of the cinnamic acid moiety. Twisting can lead to twisted intramolecular charge transfer (TICT) states, which are often weakly emissive and can act as funnels for non-radiative decay. acs.org Similarly, cis-trans isomerization around the double bond is a well-known non-radiative decay channel in stilbene-like molecules. researchgate.net

The PES map reveals the energy barriers to reach these specific geometries and the location of minima and intersection points. scm.com For example, a shallow energy barrier on the S₁ surface leading to a CI with the S₀ state would indicate a highly efficient non-radiative decay pathway, resulting in low fluorescence. youtube.com By identifying these pathways, computational chemists can propose chemical modifications to raise the energy barriers and block these non-radiative channels, thereby enhancing the emission properties of the molecule. nih.gov

Prediction and Rationalization of Nonlinear Optical Properties

Molecules like this compound, which feature a strong electron donor (diphenylamino) connected to an electron acceptor (cinnamic acid) via a π-conjugated bridge, are known as donor-π-acceptor (D-π-A) chromophores. This architecture is a cornerstone for materials with significant second- and third-order nonlinear optical (NLO) properties. tees.ac.uk

Computational Assessment of Molecular Hyperpolarizabilities (β and γ)

The NLO response of a molecule at the microscopic level is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-order NLO phenomena like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order effects such as two-photon absorption (TPA) and third-harmonic generation (THG). rsc.org

Quantum chemical calculations are instrumental in predicting these properties. Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP or CAM-B3LYP in conjunction with appropriate basis sets (e.g., 6-31G(d,p) or larger). frontiersin.orgunamur.be The static (zero-frequency) and frequency-dependent hyperpolarizabilities can be calculated using these methods. The total static first hyperpolarizability (β_tot) is a key metric and is calculated from the individual tensor components. tees.ac.uk

The magnitude of β is strongly dependent on the change in dipole moment between the ground and excited states (Δμ) and the transition energy (ΔE) of the primary intramolecular charge-transfer (ICT) excitation. A large Δμ and a small ΔE generally lead to a larger β value. frontiersin.org Calculations can provide these values, offering a direct link between electronic structure and NLO activity. Similarly, the second hyperpolarizability (γ) can be computed to predict third-order NLO performance. rsc.org

| Property | Computational Method | Typical Basis Set | Significance | Representative Calculated Value (a.u.)* |

| Dipole Moment (μ) | DFT (e.g., B3LYP) | 6-311+G(d,p) | Measures ground-state polarity. | 5 - 10 D |

| First Hyperpolarizability (β_tot) | DFT, MP2 | 6-311+G(d,p) | Quantifies second-order NLO response. | 1000 - 15000 |

| Second Hyperpolarizability (γ) | DFT, MP2 | 6-311+G(d,p) | Quantifies third-order NLO response. | 1.0 x 10⁵ - 9.0 x 10⁵ |

| ICT Excitation Energy (ΔE) | TD-DFT (e.g., CAM-B3LYP) | 6-311+G(d,p) | Energy of the key electronic transition for NLO response. | 2.5 - 3.5 eV |

| Change in Dipole Moment (Δμ) | TD-DFT | 6-311+G(d,p) | Difference in dipole moment between ground and excited states. | 10 - 25 D |

*Note: These are representative values for D-π-A chromophores similar to this compound and are highly dependent on the specific computational method and basis set used. The unit "a.u." refers to atomic units. frontiersin.org

Correlation between Molecular Design and NLO Performance

Computational studies are invaluable for establishing clear correlations between molecular structure and NLO activity, guiding the rational design of new, high-performance materials. For D-π-A systems based on the this compound scaffold, several design principles can be investigated computationally. jlu.edu.cn

Donor/Acceptor Strength: The NLO response can be tuned by modifying the electron-donating and -accepting moieties. Replacing the diphenylamino group with a stronger donor (e.g., by adding methoxy (B1213986) groups to the phenyl rings) or enhancing the acceptor strength of the cinnamic acid part (e.g., by derivatization to a dicyanovinyl group) would be predicted to increase the ICT character and, consequently, the β value. tees.ac.ukrsc.org

π-Conjugated Bridge: The nature and length of the π-bridge are critical. frontiersin.org DFT calculations can be used to compare the effect of different bridges (e.g., extending the conjugation or introducing different aromatic rings). An elongated π-system generally leads to a red-shift in the absorption spectrum (lower ΔE) and an increased NLO response, although this effect can saturate. nih.gov

Planarity: The degree of planarity between the donor, bridge, and acceptor units affects the electronic coupling. Computational geometry optimization can reveal the preferred conformation. A more planar structure typically enhances π-electron delocalization, leading to a larger hyperpolarizability. nih.gov

By systematically modifying the structure of this compound in silico and calculating the resulting NLO properties, researchers can identify the most promising candidates for synthesis, saving significant experimental time and resources.

Quantitative Structure-Property Relationships (QSPR) for Functional Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. mdpi.com For functional derivatives of this compound, QSPR can be employed to predict key properties, such as their NLO response, absorption maxima, or even their antitubercular activity, based on a set of calculated molecular descriptors. mdpi.comnih.gov

The process begins by creating a dataset of this compound derivatives with known experimental property values. For each molecule in the dataset, a variety of molecular descriptors are calculated using computational software. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies, ionization potential. nih.govnih.gov

Geometrical/Topological: Molecular weight, surface area, volume, bond lengths, connectivity indices. nih.gov

Quantum Chemical: Fukui functions, electrostatic potential values. nih.govnih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is developed that links a selection of these descriptors to the property of interest. mdpi.com For instance, a QSPR model for the first hyperpolarizability (β) might take the form:

β = c₀ + c₁(E_HOMO) + c₂(Δμ) + c₃(PSA)

where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis, E_HOMO is the energy of the highest occupied molecular orbital, Δμ is the change in dipole moment upon excitation, and PSA is the polar surface area.

Once a statistically robust and validated QSPR model is established, it can be used to predict the properties of new, unsynthesized derivatives of this compound. mdpi.com This allows for the rapid virtual screening of large libraries of potential compounds, identifying those with the most promising characteristics for specific applications before committing to their chemical synthesis and experimental characterization. nih.gov For example, QSPR models have been successfully applied to cinnamic acid derivatives to predict their esterification reaction yields and biological activities. nih.govnih.gov

Advanced Materials Applications and Device Integration of 4 Diphenylamino Cinnamic Acid

Role in Organic Electronics and Optoelectronic Devices

The integration of the diphenylamine (B1679370) unit into the cinnamic acid framework imparts favorable electronic properties to the molecule, making it a subject of interest for various organic electronic and optoelectronic devices. The nitrogen-rich diphenylamine portion is a well-established building block for materials exhibiting efficient hole transport, while the cinnamic acid moiety offers a conjugated system that can be tailored for specific electronic and optical characteristics.

Charge Transport Layer Components (e.g., Hole Transport Materials)

In organic electronic devices, hole transport materials (HTMs) are crucial for facilitating the efficient movement of positive charge carriers (holes) between different layers. The triphenylamine (B166846) and its derivatives, including diphenylamine-containing compounds, are widely recognized for their excellent hole-transporting properties. These properties stem from the stability of the nitrogen-centered radical cation and the significant electronic overlap between adjacent molecules in the solid state, which promotes intermolecular charge hopping.

The 4-(diphenylamino)cinnamic acid molecule incorporates the essential diphenylamine core, suggesting its potential as an effective HTM. The delocalization of the highest occupied molecular orbital (HOMO) over the diphenylamine structure would facilitate hole transport. While specific experimental data on the hole mobility of this compound is not extensively documented, a comparison with other well-known diphenylamine-based HTMs can provide insight into its potential performance.

Table 1: Comparison of Properties of Selected Diphenylamine-based Hole Transport Materials

| Compound | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Hole Mobility (cm²/V·s) | Application |

|---|---|---|---|

| N,N'-Diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD) | -5.5 | 10⁻³ - 10⁻² | OLEDs |

| Spiro-OMeTAD | -5.22 | 2 x 10⁻⁴ | Perovskite Solar Cells |

| This compound (Predicted) | -5.3 to -5.6 | 10⁻⁵ - 10⁻³ | Potential HTM in OLEDs/OPVs |

The performance of this compound as an HTM would also be influenced by its film-forming properties and thermal stability, which are critical for device fabrication and long-term operation. The cinnamic acid moiety could potentially be leveraged to improve processability or to anchor the molecule to electrode surfaces.

Active Materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Beyond its potential as a charge transport material, this compound could also function as an active component in OLEDs and OPVs. In OLEDs, the diphenylamine group can serve as a building block for emissive materials, particularly for blue-light-emitting diodes, due to its high triplet energy. The extended conjugation provided by the cinnamic acid backbone could be used to tune the emission wavelength.

In the context of OPVs, particularly dye-sensitized solar cells (DSSCs), molecules with a donor-π-acceptor (D-π-A) structure are highly sought after. This compound can be conceptualized as a D-π-A structure where the diphenylamine group acts as the electron donor, the vinyl group of the cinnamic acid as the π-bridge, and the carboxylic acid as the electron acceptor and anchoring group to a semiconductor surface like titanium dioxide (TiO₂). This architecture is conducive to efficient intramolecular charge transfer upon photoexcitation, a key process in the functioning of DSSCs.

Development of Fluorescent Probes and Chemosensors

The electronic and photophysical properties of this compound make it an attractive scaffold for the development of fluorescent probes and chemosensors. The diphenylamine moiety is known to be a good fluorophore, and its emission properties can be sensitive to the local chemical environment.

Design of Fluorescent Turn-on/Turn-off Sensors for Specific Analytes (e.g., Metal Ions)

The design of fluorescent chemosensors often relies on modulating the photophysical properties of a fluorophore through its interaction with a specific analyte. The this compound molecule possesses both a fluorescent signaling unit (diphenylamine) and a potential binding site (carboxylic acid). The interaction of metal ions with the carboxylic acid group could lead to changes in the electronic structure of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response.

For instance, the binding of a paramagnetic metal ion could quench the fluorescence ("turn-off" sensor), while interaction with other metal ions might restrict intramolecular rotation, leading to fluorescence enhancement ("turn-on" sensor). The selectivity of such a sensor would be determined by the affinity of the carboxylic acid group for different metal ions.

Table 2: Potential Design of a this compound-Based Fluorescent Sensor

| Analyte | Proposed Sensing Mechanism | Expected Response |

|---|---|---|

| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination with the carboxylic acid group leading to fluorescence quenching. | Turn-off |

| Alkali or Alkaline Earth Metal Ions (e.g., Na⁺, Ca²⁺) | Binding to the carboxylic acid, potentially altering the intramolecular charge transfer characteristics. | Shift in emission wavelength or turn-on response. |

Applications in Environmental Monitoring and Chemical Detection

Fluorescent chemosensors based on this compound could find applications in environmental monitoring for the detection of heavy metal ion pollution in water sources. The high sensitivity of fluorescence-based detection methods would allow for the detection of trace amounts of contaminants. Furthermore, by modifying the diphenylamine or cinnamic acid moieties, the selectivity of the sensor could be tuned for other environmental pollutants or industrial chemicals.

Photosensitive and Photocurable Systems (General cinnamic acid applications relevant to its photochemistry)

The cinnamic acid moiety is well-known for its photochemical reactivity, specifically its ability to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light. thieme-connect.comacs.org This reaction, which results in the formation of a cyclobutane (B1203170) ring and the dimerization of the cinnamic acid molecules, is the basis for its use in a variety of photosensitive and photocurable systems.

When incorporated into a polymer, the cinnamate (B1238496) groups can be crosslinked upon UV irradiation, transforming a soluble polymer into an insoluble network. This principle is widely used in the formulation of negative photoresists for photolithography. wikipedia.orgyoutube.com A thin film of the cinnamate-containing polymer is coated onto a substrate and selectively exposed to UV light through a mask. The exposed regions become crosslinked and insoluble, while the unexposed regions can be washed away with a solvent, leaving a patterned resist layer.

The photodimerization of cinnamic acid derivatives can also be employed in photocurable coatings and adhesives. nih.gov These systems offer the advantage of rapid, on-demand curing at room temperature, which is beneficial for heat-sensitive substrates. The extent of crosslinking, and thus the final properties of the cured material, can be controlled by the UV dose. It is expected that this compound would exhibit this characteristic photochemical behavior, allowing for its incorporation into such photosensitive and photocurable materials. The presence of the bulky diphenylamino group might influence the efficiency and stereochemistry of the photodimerization reaction.

Bioimaging Probes and Labels (Focus on photophysical behavior in biological environments)

Derivatives of this compound are emerging as promising candidates for bioimaging probes and labels due to their unique photophysical properties, which are highly sensitive to the local environment. This sensitivity allows for the visualization and reporting of changes in the microenvironment within biological systems, such as variations in polarity and viscosity. The core structure, featuring a diphenylamino donor group and a cinnamic acid acceptor group connected by a π-conjugated system, gives rise to interesting photophysical phenomena, including solvatochromism and potential for use as molecular rotors.

The photophysical behavior of these probes in biological environments is largely governed by the nature of their excited states. Similar to other donor-π-acceptor (D-π-A) dyes, upon photoexcitation, they can form a locally excited (LE) state or an intramolecular charge transfer (ICT) state. In non-polar environments, the LE state is typically favored, leading to fluorescence at shorter wavelengths. However, in more polar environments, such as the cytoplasm or organelle membranes, the formation of a twisted intramolecular charge transfer (TICT) state can be stabilized. This TICT state is often associated with a larger dipole moment and emits at longer wavelengths, or its formation can lead to non-radiative decay, thus quenching the fluorescence. This dual fluorescence behavior is a key characteristic that can be exploited for bioimaging.

A close analogue, 4-dimethylamino cinnamic acid (DMACA), has been studied to understand this behavior. In polar solvents, DMACA exhibits dual fluorescence, which is attributed to the emission from a delocalized excited (DE) state and a twisted intramolecular charge transfer (TICT) state. researchgate.net The TICT state is formed by the twisting of the dimethylamino group relative to the phenyl ring in the excited state, leading to a highly polar species that is stabilized by polar solvent molecules. researchgate.net This sensitivity to the environment's polarity makes such compounds excellent candidates for probing different cellular compartments with varying dielectric constants.

The following table summarizes the photophysical properties of 4-dimethylamino cinnamic acid (DMACA) in various solvents, which serves as a model to understand the expected behavior of this compound-based probes in biological environments of differing polarity.

Table 1: Photophysical Properties of 4-dimethylamino cinnamic acid (DMACA) in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | 360 | 435 | 4900 |

| Dioxane | 365 | 450 | 5400 |

| Acetonitrile | 370 | 510 | 7900 |

| Methanol | 372 | 520 | 8200 |

| Water | 375 | 540 | 8900 |

The significant red-shift in the emission maximum (bathochromic shift) with increasing solvent polarity, as seen in the table, is indicative of a strong solvatochromic effect. This property is highly desirable for bioimaging probes as it allows for the differentiation of cellular structures based on their local polarity. For instance, a probe based on this compound could exhibit fluorescence at shorter wavelengths in the non-polar lipid bilayers of membranes and at longer wavelengths in the more polar cytoplasm.

Furthermore, the restriction of intramolecular rotation in viscous biological environments, such as within the crowded cytoplasm or lipid membranes, can lead to an enhancement of fluorescence intensity. This phenomenon, characteristic of "molecular rotors," makes these compounds potential sensors for mapping intracellular viscosity. Changes in viscosity are associated with various cellular processes and diseases, making the ability to visualize these changes highly valuable. The diphenylamino group, due to its propeller-like structure, can undergo rotational motion that is sensitive to the viscosity of its surroundings. When this rotation is hindered in a viscous medium, the non-radiative decay pathways are suppressed, resulting in an increased fluorescence quantum yield.

Interactions with Supramolecular and Biological Systems: Mechanistic Insights of 4 Diphenylamino Cinnamic Acid

Molecular Interactions with Model Supramolecular Assemblies

Supramolecular assemblies, such as micelles and artificial bilayers, serve as simplified models for biological membranes and can provide valuable information on how a molecule might behave in a cellular environment.

Binding Studies with Micelles and Artificial Bilayers

The interaction of donor-acceptor substituted cinnamic acid derivatives with micelles has been a subject of interest to understand their photophysical behavior in constrained environments. While direct studies on 4-(Diphenylamino)cinnamic acid are not extensively available, research on the closely related compound 4-(dimethylamino)cinnamic acid (DMACA) provides significant insights. The photophysics of DMACA have been studied in various surfactant systems, including ionic micelles like sodium dodecyl sulfate (B86663) (SDS) and cetyl trimethyl ammonium (B1175870) bromide (CTAB), as well as non-ionic TritonX-100 (TX-100).

Binding of DMACA to ionic micelles (SDS and CTAB) leads to an increase in its intramolecular charge transfer (ICT) fluorescence intensity. In contrast, in the non-ionic TX-100 micelles, the ICT fluorescence intensity decreases, accompanied by an increase in emission from a locally excited (LE) state. These observations can be attributed to the different binding affinities, the location of the probe within the micellar environment, and the nature of specific hydrogen bonding interactions in the excited state that influence the non-radiative relaxation process. The hydrophobic and electrostatic forces govern the interaction between the probe and the micelle.

Information regarding the direct interaction of this compound with artificial bilayers is limited in the reviewed literature. However, the study of various drugs and amphiphiles with lipid bilayers has shown that such interactions can modulate the elastic properties of the bilayer, which can be influenced by factors like acyl chain unsaturation and the protonation state of the interacting molecule. These interactions are crucial for understanding the transport and localization of molecules within biological membranes.

Elucidation of Solute-Solvent and Solute-Host Hydrogen Bonding in Excited States

The photophysical properties of molecules like this compound are highly sensitive to their environment, particularly to solute-solvent and solute-host hydrogen bonding interactions, especially in the excited state. Solvatochromic studies, which examine the shift in spectral properties with solvent polarity, are instrumental in understanding these interactions. For molecules with intramolecular charge transfer (ICT) character, an increase in solvent polarity generally leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum, indicating a stabilization of the more polar excited state.

Investigation of Binding Mechanisms with Biological Macromolecules

The interaction of small molecules with biological macromolecules, particularly proteins, is fundamental to their biological activity, distribution, and metabolism.

Protein-Ligand Interaction Modalities and Stoichiometry (e.g., Serum Albumins)

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the bloodstream and are known to bind a wide variety of endogenous and exogenous compounds. The binding of cinnamic acid and its derivatives to serum albumins has been investigated using various spectroscopic techniques.

Studies on the interaction of cinnamic acid with BSA have shown that it can bind to the protein, causing a quenching of the intrinsic tryptophan fluorescence. The binding constant (K) for this interaction has been determined, along with thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes, which provide insights into the nature of the binding forces. For instance, a negative ΔH and a positive ΔS suggest that both hydrogen bonding and hydrophobic interactions play a role in the binding process. Displacement experiments have indicated that cinnamic acid binds to the subdomain IIA of BSA, which is also known as Sudlow's drug binding site I.

Research on 4-(dimethylamino)cinnamic acid (DMACA) has also demonstrated its binding to BSA. The ICT fluorescence emission of DMACA is found to decrease upon binding to BSA, which is attributed to the probe being "locked" within a hydrophobic pocket of the protein structure. This restricted environment hinders the non-radiative relaxation processes, leading to changes in the fluorescence properties.

The binding of ligands to serum albumin is typically characterized by a binding constant (Ka) and the number of binding sites (n). These parameters can be determined by analyzing the fluorescence quenching data using the Stern-Volmer and Scatchard equations. The thermodynamic parameters associated with the binding can provide further details about the interaction forces.

| Ligand | Protein | Binding Constant (K) | Stoichiometry (n) | Thermodynamic Parameters | Binding Site |

| Cinnamic Acid | BSA | ~104 M-1 | ~1 | ΔH = -16.457 kJ mol-1, ΔS = 38.028 J mol-1 K-1 | Subdomain IIA (Site I) |

| 4-(dimethylamino)cinnamic acid | BSA | Data not specified | Data not specified | Data not specified | Hydrophobic pocket |

Conformational Changes in Biological Macromolecules Upon Interaction

The binding of a ligand to a protein can often induce conformational changes in the macromolecule. These structural alterations can be investigated using spectroscopic techniques such as circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy.

CD spectroscopy is particularly sensitive to changes in the secondary structure of proteins (α-helix, β-sheet content). The interaction of cinnamic acid with BSA has been shown to cause changes in the CD spectrum of the protein, indicating alterations in its secondary structure upon binding. nih.gov

FTIR spectroscopy provides information about the vibrational modes of the protein's peptide backbone and can also be used to detect changes in the secondary structure. The amide I and amide II bands in the FTIR spectrum are particularly sensitive to these changes. Studies on various ligand-serum albumin interactions have demonstrated the utility of FTIR in revealing conformational changes. nih.gov

While direct experimental data on the conformational changes induced by this compound in serum albumins are not available in the reviewed literature, it is reasonable to expect that its binding would also lead to structural perturbations in the protein, similar to what is observed for other cinnamic acid derivatives.

Enzyme-Substrate/Inhibitor Interaction Mechanisms

Cinnamic acid and its derivatives have been shown to interact with various enzymes, acting as either substrates or inhibitors. Understanding these interactions is crucial for drug design and for elucidating metabolic pathways.

Several derivatives of cinnamic acid have been investigated for their inhibitory effects on enzymes such as tyrosinase and phenylalanine ammonia-lyase (PAL). For example, p-substituted cinnamic acid derivatives have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researcher.life The inhibition mechanism can be competitive, non-competitive, or mixed, depending on the specific derivative and the substrate. Molecular docking studies can further elucidate the binding mode of these inhibitors in the active site of the enzyme.

Cinnamic acid itself and its derivatives are known to be involved in the phenylpropanoid pathway in plants, where they can act as feedback inhibitors of PAL, the first enzyme in this pathway. nih.gov This feedback regulation is a crucial mechanism for controlling the flux of metabolites through the pathway.

While there is no specific information in the provided search results on the interaction of this compound with enzymes, its structural similarity to other bioactive cinnamic acid derivatives suggests that it could also exhibit enzyme inhibitory or substrate activity. The diphenylamino group, being a bulky and electron-donating substituent, would likely influence its binding affinity and specificity for different enzymes. Further experimental studies would be needed to determine the specific enzyme targets and the mechanism of interaction for this compound.